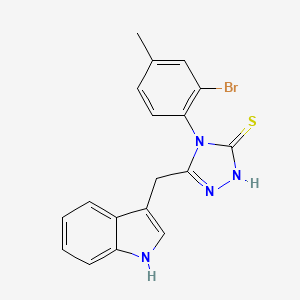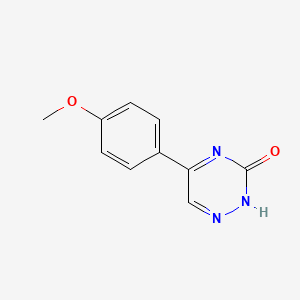![molecular formula C13H17N3 B3744916 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine](/img/structure/B3744916.png)
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine
Vue d'ensemble
Description
The compound “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of acetylacetone and hydrazine . The precipitate is then filtered off, washed with water, and dried . The 1H NMR and 13C NMR spectra provide valuable information about the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine” can be determined using techniques such as X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of pyrazole derivatives with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine” can be determined using techniques such as 1H NMR and 13C NMR . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
Orientations Futures
The future directions for the study of “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine” could include further exploration of its biological activities, as well as the development of new synthetic routes and applications. The compound could also be studied for its potential use in the development of new drugs .
Propriétés
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-5-13(9-14-10)6-7-16-12(3)8-11(2)15-16/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTQOKAXSKJSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B3744852.png)

![N-[5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B3744869.png)

![6-ethyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3744877.png)
![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3744879.png)

![methyl 2-({1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B3744889.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B3744897.png)

![N-{3-[(4-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3744908.png)
![3-{[benzyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3744912.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B3744917.png)
![6-(2-chlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3744923.png)